molecular formula C8H11NOS B2462902 N-(4,5-dimethylthiophen-2-yl)acetamide CAS No. 51948-20-0

N-(4,5-dimethylthiophen-2-yl)acetamide

Cat. No.: B2462902
CAS No.: 51948-20-0
M. Wt: 169.24
InChI Key: CPTWNJFKDSOTAR-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiophen-2-yl)acetamide is an organic compound with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol . It is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and an acetamide group at position 2. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiophen-2-yl)acetamide typically involves multi-step reactions. One common method includes the following steps :

    Step 1: Reaction of 4,5-dimethylthiophene with tin(IV) chloride in benzene at temperatures ranging from -5°C to 20°C, yielding an intermediate product.

    Step 2: Treatment of the intermediate with hydroxylamine hydrochloride and barium carbonate in ethanol, followed by heating for 8 hours.

    Step 3: Final reaction with phosphorus pentachloride in water to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale adaptation of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(4,5-dimethylthiophen-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiophen-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-thienyl)acetamide: Similar structure but lacks the methyl groups at positions 4 and 5.

    N-(3,4-dimethylthiophen-2-yl)acetamide: Similar structure with methyl groups at different positions on the thiophene ring.

Uniqueness

N-(4,5-dimethylthiophen-2-yl)acetamide is unique due to the specific positioning of the methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-(4,5-dimethylthiophen-2-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two methyl groups at positions 4 and 5, and an acetamide functional group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties . In a study evaluating various compounds for antibacterial activity against both Gram-positive and Gram-negative bacteria, this compound showed moderate to good efficacy. The results were compared using the agar well diffusion method against standard antibiotics like amoxicillin .

CompoundActivity Against E. coliActivity Against S. aureus
This compoundModerateGood
Amoxicillin (30 µg/disk)HighHigh

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. One study reported that a related compound exhibited approximately 50.3% antioxidant activity in scavenging assays compared to ascorbic acid (64.7%) at a concentration of 100 µM . This suggests that modifications to the thiophene structure can enhance antioxidant capabilities.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. Its ability to reduce pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds similar to this compound demonstrated significant cytotoxicity against prostate cancer cells by promoting apoptosis rather than necrosis .

Case Study: Prostate Cancer Cell Line

In a detailed study on prostate cancer cell lines (e.g., A549), it was found that certain analogs of thiophene derivatives exhibited high levels of early and late apoptosis, indicating their potential as effective anticancer agents. The mechanism involved upregulation of p53 and activation of caspase pathways .

The exact mechanism of action for this compound is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in inflammation and cell proliferation pathways. Further research using molecular docking studies could elucidate these interactions.

Properties

IUPAC Name

N-(4,5-dimethylthiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-5-4-8(9-7(3)10)11-6(5)2/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTWNJFKDSOTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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